![molecular formula C7H14O3S B13920923 3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
3-[(Ethylsulfonyl)methyl]cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Ethylsulfonyl)methyl]cyclobutanol is an organic compound with the molecular formula C7H14O3S It is a cyclobutanol derivative with an ethylsulfonylmethyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfonyl)methyl]cyclobutanol typically involves the reaction of cyclobutanone with ethylsulfonylmethyl magnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclobutanone: Starting material
Ethylsulfonylmethyl magnesium bromide: Grignard reagent
Hydrolysis: Using aqueous acid to obtain the final product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Ethylsulfonyl)methyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives
Reduction: Production of cyclobutanol or cyclobutane derivatives
Substitution: Generation of various substituted cyclobutanol compounds
Wissenschaftliche Forschungsanwendungen
3-[(Ethylsulfonyl)methyl]cyclobutanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(Ethylsulfonyl)methyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group on the cyclobutane ring can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simpler analog without the ethylsulfonylmethyl group
Ethylsulfonylmethyl derivatives: Compounds with similar functional groups but different core structures
Uniqueness
3-[(Ethylsulfonyl)methyl]cyclobutanol is unique due to the presence of both the cyclobutane ring and the ethylsulfonylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H14O3S |
|---|---|
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
3-(ethylsulfonylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O3S/c1-2-11(9,10)5-6-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
JCAFYHHZXNQXJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CC1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



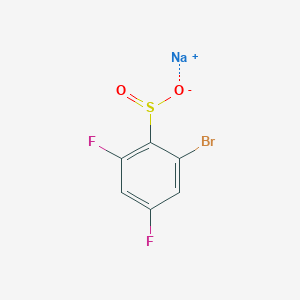
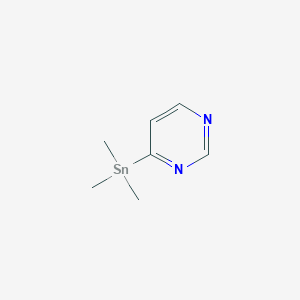
![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
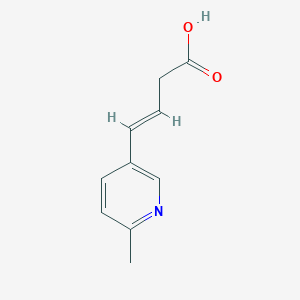

![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)

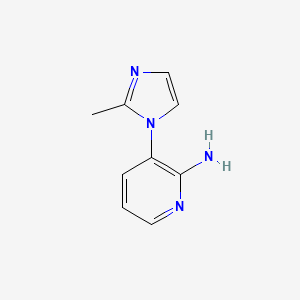
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
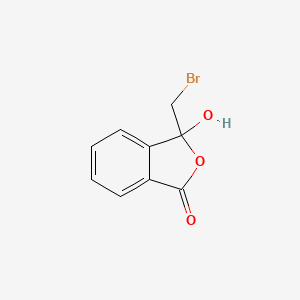
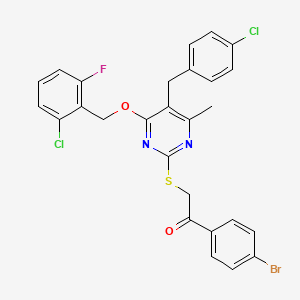
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
